![molecular formula C25H27NO6 B11157529 N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine](/img/structure/B11157529.png)
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine
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Overview
Description
2-{2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a chromen ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid typically involves multiple steps. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate to form an intermediate product. This intermediate is then reacted with hydrazine hydrate to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or acetone and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
2-{2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-{2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid involves its interaction with specific molecular targets. The chromen ring structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
Compared to similar compounds, 2-{2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H27NO6 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C25H27NO6/c1-3-4-10-21(24(28)29)26-23(27)15-31-18-11-12-19-16(2)20(25(30)32-22(19)14-18)13-17-8-6-5-7-9-17/h5-9,11-12,14,21H,3-4,10,13,15H2,1-2H3,(H,26,27)(H,28,29) |
InChI Key |
HRLSIGDRKSFEKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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